4-cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-cyclopropyl-6-(2-morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-17(23-8-10-28-11-9-23)13-24-20(27)19-16(18(22-24)14-6-7-14)12-21-25(19)15-4-2-1-3-5-15/h1-5,12,14H,6-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRJVOBJCVFPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Cyclopropyl-6-(2-morpholino-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyridazine class, which has been associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo-pyridazine core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to our compound, exhibit significant antitumor properties. A study evaluated various pyrazole derivatives against BRAF(V600E) and demonstrated promising inhibitory effects. The mechanism often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Pyrazole A | BRAF(V600E) | 0.5 |
| Pyrazole B | EGFR | 1.0 |
| 4-Cyclopropyl... | Unknown | TBD |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds with similar structures have shown efficacy in reducing nitric oxide production and tumor necrosis factor-alpha (TNF-α) levels in vitro. These effects are crucial for developing treatments for inflammatory diseases .
Antibacterial Activity
Several studies have reported that pyrazole derivatives possess antibacterial properties. For instance, compounds with structural similarities demonstrated effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting bacterial growth .
Case Studies
- Breast Cancer Treatment : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxic effects. The results indicated that certain derivatives exhibited higher cytotoxicity when combined with doxorubicin, suggesting potential for synergistic effects in treatment protocols .
- Synergistic Effects : Another investigation into the combination of pyrazole derivatives with established chemotherapeutics revealed enhanced efficacy against resistant cancer cell lines, emphasizing the need for further exploration into the mechanisms underlying these interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
